molecular formula C14H20N2O3 B5990161 N'-(4-hydroxy-3-methoxybenzylidene)hexanohydrazide

N'-(4-hydroxy-3-methoxybenzylidene)hexanohydrazide

Cat. No.: B5990161
M. Wt: 264.32 g/mol
InChI Key: WSDHBJFDEGJXAI-XNTDXEJSSA-N
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Description

N’-(4-hydroxy-3-methoxybenzylidene)hexanohydrazide is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a hydrazide group attached to a benzylidene moiety, which is further substituted with hydroxy and methoxy groups. This compound is of interest due to its potential biological activities and its role in the synthesis of other complex molecules.

Properties

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-3-4-5-6-14(18)16-15-10-11-7-8-12(17)13(9-11)19-2/h7-10,17H,3-6H2,1-2H3,(H,16,18)/b15-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDHBJFDEGJXAI-XNTDXEJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NN=CC1=CC(=C(C=C1)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)N/N=C/C1=CC(=C(C=C1)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-hydroxy-3-methoxybenzylidene)hexanohydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde (vanillin) and hexanohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure involves dissolving the reactants in ethanol and heating the mixture under reflux for several hours. After the reaction is complete, the product is isolated by filtration and purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for N’-(4-hydroxy-3-methoxybenzylidene)hexanohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(4-hydroxy-3-methoxybenzylidene)hexanohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The imine group (C=N) can be reduced to form the corresponding amine.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

N’-(4-hydroxy-3-methoxybenzylidene)hexanohydrazide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(4-hydroxy-3-methoxybenzylidene)hexanohydrazide involves its interaction with biological molecules. The hydrazide group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The benzylidene moiety can interact with cellular membranes, affecting their integrity and function. These interactions can lead to various biological effects, including antimicrobial and antioxidant activities .

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-hydroxy-3-methoxybenzylidene)cyclohexanecarbohydrazide
  • N’-(4-hydroxy-3-methoxybenzylidene)benzohydrazide
  • N’-(4-hydroxy-3-methoxybenzylidene)dodecanohydrazide

Uniqueness

N’-(4-hydroxy-3-methoxybenzylidene)hexanohydrazide is unique due to its specific substitution pattern and the length of its alkyl chain. This structural uniqueness can influence its solubility, reactivity, and biological activity, making it distinct from other similar compounds .

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